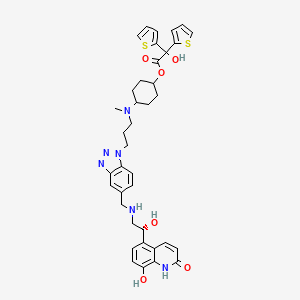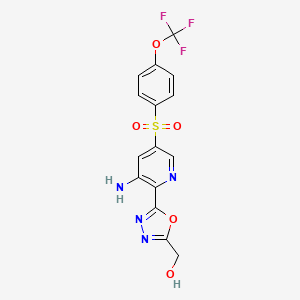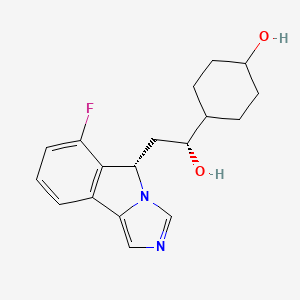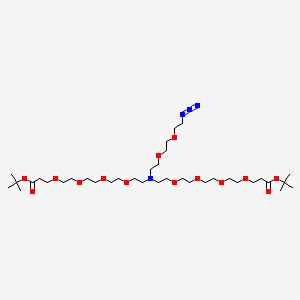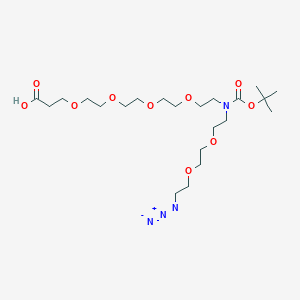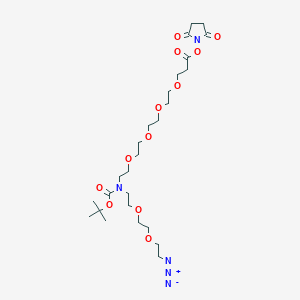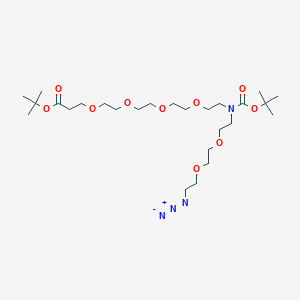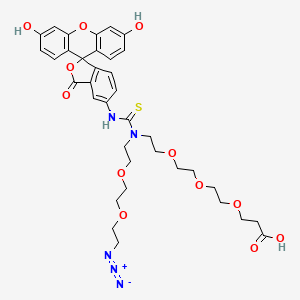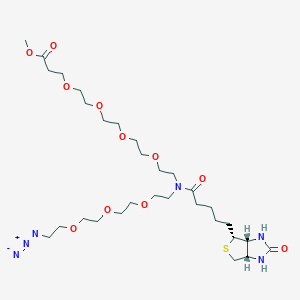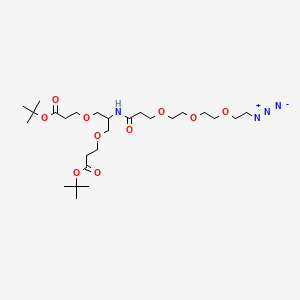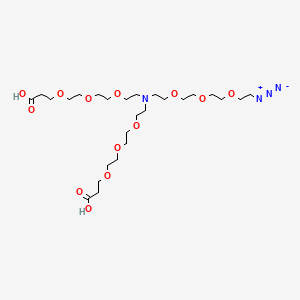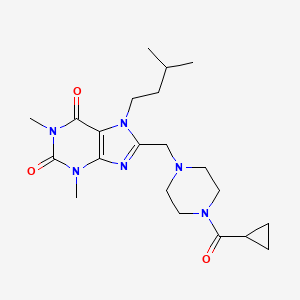
Nct-501
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NCT-501 是一种有效且选择性的醛脱氢酶 1A1 (ALDH1A1) 抑制剂。 醛脱氢酶代谢活性醛,在中枢神经系统、代谢紊乱和癌症等领域发挥着重要的生理和毒理学作用 。 This compound 在抑制 ALDH1A1 方面表现出良好的效果,其 IC50 值为 40 nM .
科学研究应用
作用机制
NCT-501 通过选择性抑制醛脱氢酶 1A1 发挥其作用。 这种抑制阻止酶代谢活性醛,导致这些醛在细胞中积累 。 This compound 的分子靶标包括 ALDH1A1,所涉及的途径主要与醛代谢和解毒有关 。 该化合物对 ALDH1A1 而不是其他同工酶和脱氢酶的选择性是其作用机制的关键方面 .
生化分析
Biochemical Properties
NCT-501 plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme ALDH1A1 . Aldehyde dehydrogenases (ALDHs) catalyze the NAD(P)±dependent oxidation of aldehyde-containing substrates to the corresponding carboxylic acids . This compound interacts with ALDH1A1, inhibiting its activity and thereby affecting the metabolism of aldehyde-containing substrates .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of ALDH1A1, an enzyme that plays a crucial role in cellular metabolism . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the enzyme ALDH1A1, thereby inhibiting its activity . This inhibition can lead to changes in gene expression and impacts the metabolism of aldehyde-containing substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Pharmacokinetic studies indicate that this compound has high bioavailability when delivered intraperitoneally, with rapid phase I modification in the liver .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of aldehyde-containing substrates. It interacts with the enzyme ALDH1A1, affecting the conversion of these substrates to carboxylic acids .
准备方法
NCT-501 的合成涉及使用茶碱类类似物。 对从定量高通量筛选活动中确定的命中物的优化导致了效力提高,并且具有早期吸收、分布、代谢和排泄特性的类似物 。 该化合物通常在实验室环境中合成,具体的合成路线和反应条件是参与其开发的研究人员和公司的专有信息 .
化学反应分析
NCT-501 会发生各种化学反应,主要集中在其与醛脱氢酶 1A1 的相互作用上。 它对 ALDH1A1 表现出高度选择性抑制,而对其他同工酶(如 ALDH3A1、ALDH1B1 和 ALDH2)则没有 。 该化合物还对其他脱氢酶(如羟基前列腺素脱氢酶和羟基类固醇脱氢酶 17β4)具有选择性 。 从这些反应中形成的主要产物通常是靶酶的抑制形式 .
相似化合物的比较
NCT-501 在其对 ALDH1A1 的高选择性和效力方面是独一无二的。 类似的化合物包括其他茶碱类抑制剂和各种小分子 ALDH 抑制剂 。 this compound 脱颖而出,因为它优化了异戊基和哌嗪酰胺取代的组合,这有助于其提高效力,并具有早期吸收、分布、代谢和排泄特性 。 其他类似的化合物可能包括靶向不同 ALDH 同工酶或具有更广泛选择性谱的抑制剂 .
属性
IUPAC Name |
8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N6O3/c1-14(2)7-8-27-16(22-18-17(27)20(29)24(4)21(30)23(18)3)13-25-9-11-26(12-10-25)19(28)15-5-6-15/h14-15H,5-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXIBBYWVGWQJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary target of NCT-501 and how does its inhibition affect cancer cells?
A1: this compound is a potent and selective inhibitor of the enzyme Aldehyde Dehydrogenase 1A1 (ALDH1A1) []. ALDH1A1 is often overexpressed in cancer stem cells (CSCs) and its inhibition has been shown to decrease CSC populations, reduce tumor growth, and re-sensitize resistant cancer cells to chemotherapy in several cancer types, including ovarian and head and neck cancers [, ].
Q2: What makes this compound a promising candidate for cancer treatment compared to other ALDH inhibitors?
A2: this compound exhibits high selectivity for ALDH1A1 over other ALDH isozymes like ALDH3A1, ALDH1B1, and ALDH2, as well as other dehydrogenases such as HPGD and HSD17β4 []. This selectivity is crucial for minimizing off-target effects and improving its potential therapeutic window.
Q3: Are there any preclinical studies showcasing the efficacy of this compound?
A3: Yes, this compound has demonstrated promising results in preclinical studies. In a xenograft model of BRCA2-mutated ovarian cancer, this compound synergized with the PARP inhibitor olaparib, leading to enhanced tumor cell death []. In head and neck cancer models, this compound inhibited tumor growth, reduced cancer stem cell markers, and reversed acquired resistance to cisplatin [].
Q4: Beyond cancer, are there other potential applications for this compound?
A4: Research suggests that this compound could have therapeutic potential in treating diabetic retinopathy. Diabetes leads to the accumulation of toxic aldehydes in the retina, contributing to retinal damage. Studies show that this compound can prevent the build-up of a specific aldehyde, FDP-lysine, in retinal cells and improve cell viability, suggesting a potential role in protecting against diabetic retinal damage [].
Q5: Has the pharmacokinetic profile of this compound been investigated?
A5: While the full pharmacokinetic profile of this compound is still under investigation, early studies have assessed its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have shown promising early ADME characteristics, paving the way for further preclinical and potentially clinical development [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



